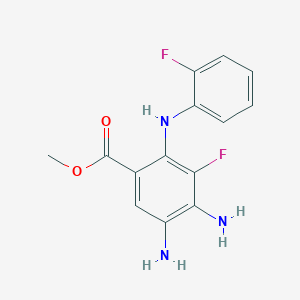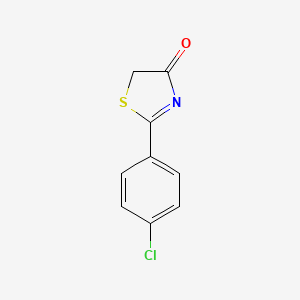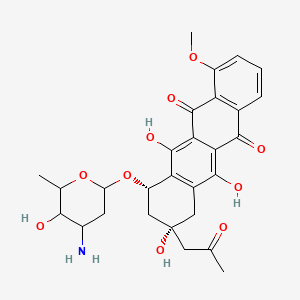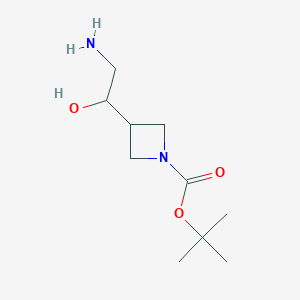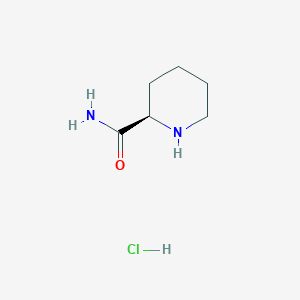
(R)-Piperidine-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Piperidine-2-carboxamide hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is often used in the synthesis of pharmaceuticals and other biologically active molecules due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ®-Piperidine-2-carboxamide hydrochloride typically involves several steps. One common method includes the reaction of D-mandelic acid with racemic 3-piperidine amide in an organic solvent to generate D-mandelic acid organic salt of ®-3-piperidine amide. This product is then subjected to pH adjustment and reacts with pivaloyl chloride to form ®-N-valeryl-3-piperidine amide. Further reaction in a sodium hypochlorite solution yields ®-N-valeryl-3-amino piperidine, which is finally converted to ®-3-amino piperidine hydrochloride by reacting with hydrochloric acid and alcohol .
Industrial Production Methods
Industrial production methods for ®-Piperidine-2-carboxamide hydrochloride often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and cost-effectiveness, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
Types of Reactions
®-Piperidine-2-carboxamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like hydrochloric acid, bases such as sodium hydroxide, and oxidizing agents like sodium hypochlorite. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted piperidine derivatives.
Scientific Research Applications
®-Piperidine-2-carboxamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological processes and as a precursor for biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological conditions.
Industry: Applied in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of ®-Piperidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-Piperidine-2-carboxamide hydrochloride include other piperidine derivatives and amides. Some examples are:
- ®-3-amino piperidine hydrochloride
- ®-PFI-2 hydrochloride
- Imiquimod hydrochloride
Uniqueness
What sets ®-Piperidine-2-carboxamide hydrochloride apart from similar compounds is its specific chiral configuration and the unique chemical properties that arise from it. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and other specialized applications.
Properties
Molecular Formula |
C6H13ClN2O |
|---|---|
Molecular Weight |
164.63 g/mol |
IUPAC Name |
(2R)-piperidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c7-6(9)5-3-1-2-4-8-5;/h5,8H,1-4H2,(H2,7,9);1H/t5-;/m1./s1 |
InChI Key |
MSDJHYMGDCMMSV-NUBCRITNSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)C(=O)N.Cl |
Canonical SMILES |
C1CCNC(C1)C(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


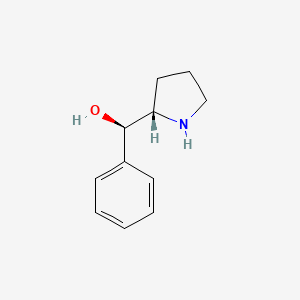
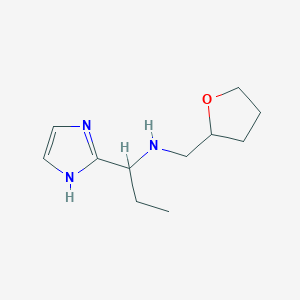

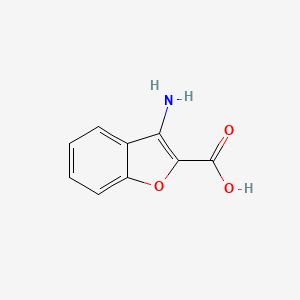
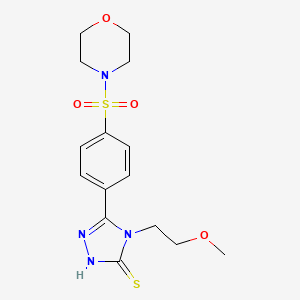
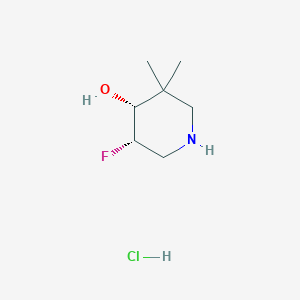
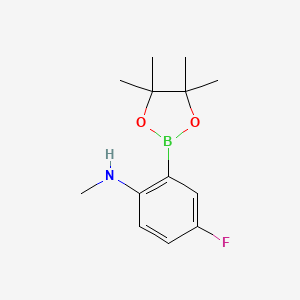
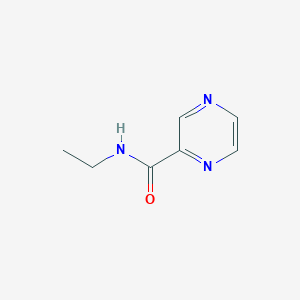
![4-[2,3,5,6-Tetramethyl-4-(pyridin-4-yl)phenyl]pyridine](/img/structure/B11766418.png)

